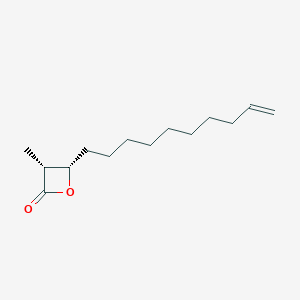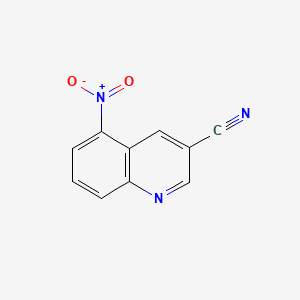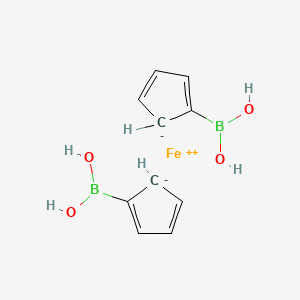![molecular formula C19H22O4 B12516832 2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)- CAS No. 758716-24-4](/img/structure/B12516832.png)
2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-[(4-méthoxyphényl)méthoxy]-4-(phénylméthoxy)-butan-2-one, (3R)- est un composé organique complexe de formule moléculaire C19H22O4. Ce composé est caractérisé par la présence de groupes méthoxy et phénylméthoxy liés à un squelette butanone. Il présente un intérêt dans divers domaines de la chimie et de l'industrie en raison de ses caractéristiques structurales et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-[(4-méthoxyphényl)méthoxy]-4-(phénylméthoxy)-butan-2-one, (3R)- implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la protection des groupes hydroxyle suivie d'étapes d'alkylation sélective et de déprotection. Les conditions réactionnelles nécessitent souvent l'utilisation de bases fortes telles que l'hydrure de sodium ou le tert-butylate de potassium, et de solvants tels que le diméthylformamide ou le tétrahydrofurane.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. Des catalyseurs et des conditions réactionnelles optimisées sont utilisés pour garantir une pureté et une constance élevées du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 3-[(4-méthoxyphényl)méthoxy]-4-(phénylméthoxy)-butan-2-one, (3R)- peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction: Les réactions de réduction peuvent produire des dérivés d'alcool.
Substitution: Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels.
Réactifs et conditions courantes
Oxydation: Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction: Réactifs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Substitution: Conditions impliquant des nucléophiles tels que des alcoolates ou des amines.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
La 3-[(4-méthoxyphényl)méthoxy]-4-(phénylméthoxy)-butan-2-one, (3R)- a plusieurs applications en recherche scientifique:
Chimie: Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie: Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Investigated for its pharmacological properties and potential therapeutic uses.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la 3-[(4-méthoxyphényl)méthoxy]-4-(phénylméthoxy)-butan-2-one, (3R)- implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant à ses effets observés. Les cibles moléculaires et les voies exactes dépendent du contexte de son application, telle que l'inhibition enzymatique ou la liaison aux récepteurs.
Mécanisme D'action
The mechanism of action of 2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Butanone, 4-(4-méthoxyphényl)-
- 2-Butanone, 4-(phénylméthoxy)-
- 2-Butanone, 3-[(4-méthoxyphényl)méthoxy]-
Unicité
La 3-[(4-méthoxyphényl)méthoxy]-4-(phénylméthoxy)-butan-2-one, (3R)- est unique en raison de l'arrangement spécifique de ses groupes fonctionnels, ce qui lui confère des propriétés chimiques et physiques distinctes. Cette unicité la rend précieuse pour des applications spécialisées en recherche et en industrie.
Propriétés
Numéro CAS |
758716-24-4 |
|---|---|
Formule moléculaire |
C19H22O4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(3R)-3-[(4-methoxyphenyl)methoxy]-4-phenylmethoxybutan-2-one |
InChI |
InChI=1S/C19H22O4/c1-15(20)19(14-22-12-16-6-4-3-5-7-16)23-13-17-8-10-18(21-2)11-9-17/h3-11,19H,12-14H2,1-2H3/t19-/m1/s1 |
Clé InChI |
FQIMMFSIXKURFJ-LJQANCHMSA-N |
SMILES isomérique |
CC(=O)[C@@H](COCC1=CC=CC=C1)OCC2=CC=C(C=C2)OC |
SMILES canonique |
CC(=O)C(COCC1=CC=CC=C1)OCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)






![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)

![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)

